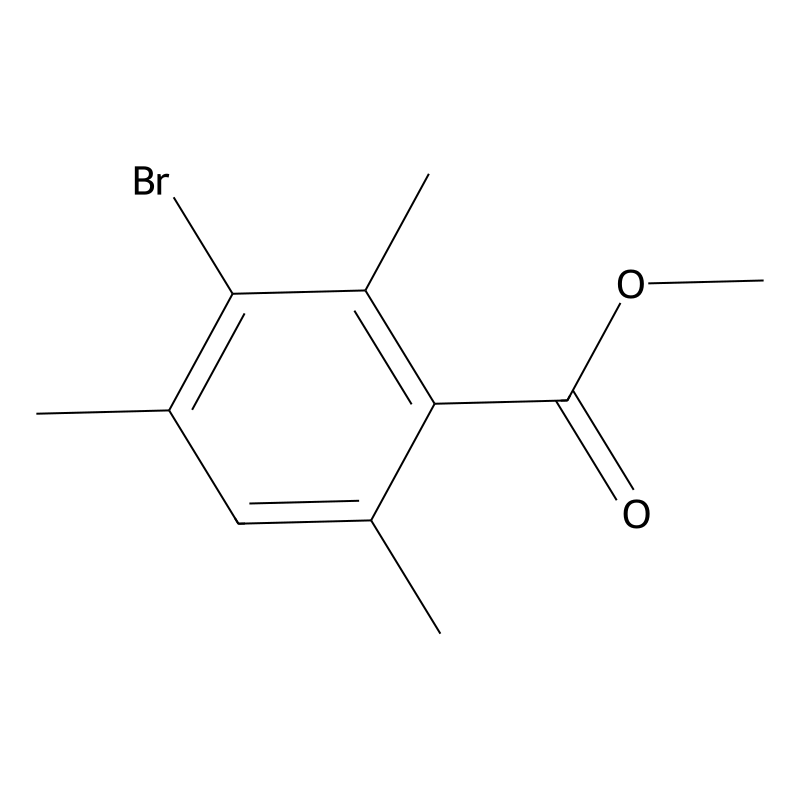

Methyl 3-bromo-2,4,6-trimethylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate

Scientific Field: Chemical Crystallography

Methods of Application: The synthesis and structure of this novel ortho-fluoroazobenzene is described in the referenced study.

Results or Outcomes: The study reveals the presence of two crystallographically unique rotomers in the lattice.

3-Bromo-2,4,6-trimethylphenyl Isocyanate

Scientific Field: Organic Chemistry

Application Summary: This compound is used in the synthesis of various organic compounds.

Methods of Application: The specific methods of application or experimental procedures would depend on the particular synthesis being performed.

Results or Outcomes: The outcomes would also depend on the specific synthesis, but the product is typically used to create other complex organic molecules.

It’s worth noting that similar compounds are often used in the synthesis of other complex organic molecules, as intermediates in chemical reactions, or as precursors for the production of pharmaceuticals, agrochemicals, and polymers .

Methyl 3-bromo-2,4,6-trimethylbenzoate is an aromatic compound with the molecular formula and a molecular weight of approximately 269.14 g/mol. This compound features a bromine atom substituted at the 3-position of a benzoate structure, which is further substituted with three methyl groups at the 2, 4, and 6 positions. The presence of these substituents influences its chemical properties and biological activities.

One significant reaction pathway includes the conversion to 3-bromo-2,4,6-trimethylbenzoic acid through hydrolysis in the presence of water or aqueous bases . Furthermore, it can also react with acetic acid and bromine to yield derivatives like 3-bromo-2,4,6-trimethylbenzoic acid .

Methyl 3-bromo-2,4,6-trimethylbenzoate can be synthesized through several methods:

- Bromination of Methyl 2,4,6-trimethylbenzoate: This method involves treating methyl 2,4,6-trimethylbenzoate with bromine in an organic solvent such as acetic acid. The reaction typically requires controlled conditions to favor substitution at the desired position .

- Using Brominating Agents: Alternative methods include using specific brominating agents like N-bromosuccinimide under radical conditions to achieve selective bromination at the aromatic ring .

- Direct Methylation: Starting from 2,4,6-trimethylbenzoic acid or its derivatives and employing methylating agents like dimethyl sulfate or methyl iodide in the presence of a base can yield the desired ester .

Methyl 3-bromo-2,4,6-trimethylbenzoate has potential applications in:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various biologically active compounds.

- Agricultural Chemicals: Similar compounds are often evaluated for their efficacy as pesticides or herbicides.

- Material Science: The compound may be useful in synthesizing polymers or as a building block in organic synthesis.

Interaction studies involving methyl 3-bromo-2,4,6-trimethylbenzoate focus on its reactivity with biological molecules. Preliminary studies suggest that compounds containing similar structures may interact with cytochrome P450 enzymes, influencing drug metabolism . Further investigations are necessary to elucidate its specific interactions and potential toxicological implications.

Several compounds exhibit structural similarities to methyl 3-bromo-2,4,6-trimethylbenzoate. Below is a comparison highlighting their unique features:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Methyl 3-bromo-2,4-dimethylbenzoate | 151859-37-9 | 0.95 | Fewer methyl groups; different biological activity |

| Methyl 5-bromo-2-(bromomethyl)benzoate | 337536-14-8 | 0.91 | Contains an additional bromomethyl group |

| Methyl 5-bromo-2,4-dimethylbenzoate | 152849-72-4 | 0.93 | Different substitution pattern affecting reactivity |

| Methyl 2-bromo-6-methylbenzoate | 99548-56-8 | 0.93 | Different position of bromine affecting properties |

| Methyl 4-bromo-3,5-dimethylbenzoate | 432022-88-3 | 0.93 | Unique positioning of substituents |

Methyl 3-bromo-2,4,6-trimethylbenzoate stands out due to its specific arrangement of substituents that significantly influences its chemical reactivity and potential applications in various fields.

Methyl 3-bromo-2,4,6-trimethylbenzoate exhibits a complex molecular architecture characterized by a benzene ring bearing multiple substituents that significantly influence its geometric and electronic properties [1] [2]. The compound possesses the molecular formula C₁₁H₁₃BrO₂ with a molecular weight of 257.12 grams per mole [1] [3]. The canonical structure features a benzoate ester functionality with three methyl groups positioned at the 2, 4, and 6 positions of the benzene ring, along with a bromine atom at the 3 position [3] [4].

The molecular geometry is characterized by the presence of substantial steric hindrance arising from the three methyl substituents arranged around the benzene ring [1] [4]. This substitution pattern creates significant steric crowding, particularly between the methyl groups at positions 2 and 6 and the adjacent ester carbonyl group. The bromine substituent at the 3 position introduces additional electronic effects through its strong electron-withdrawing properties and considerable atomic size [5].

The electronic effects of the bromine substituent are particularly noteworthy in this molecular system [5]. Research has demonstrated that bromine substituents in aromatic compounds cause significant redshifts in ultraviolet-visible absorption spectra, ranging from 0.04 to 0.17 electron volts, accompanied by enhanced absorbance of 11 to 57 percent compared to corresponding reference compounds [5]. These effects are attributed to strong p-π conjugation between the p electrons of the bromine substituent and the π electrons in the aromatic ring system [5].

The multiple methyl substituents contribute to the overall molecular geometry through both steric and electronic effects [6]. The electron-donating nature of the methyl groups provides stabilization to the aromatic system while simultaneously creating steric constraints that influence molecular conformation [6]. The combination of these substituent effects results in a compound with unique reactivity patterns and physicochemical properties distinct from simpler benzoate esters .

Spectroscopic Properties (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared Spectroscopy

The infrared spectrum of methyl 3-bromo-2,4,6-trimethylbenzoate exhibits characteristic absorption patterns consistent with aromatic ester compounds [8] [9]. The spectrum displays the distinctive "Rule of Three" pattern observed in aromatic esters, featuring three prominent absorption bands [8]. The carbonyl stretch appears between 1730 and 1715 wavenumbers, representing the most intense peak in the spectrum due to the highly polar nature of the carbon-oxygen double bond [8] [10].

The aromatic carbon-carbon-oxygen stretch is observed in the range of 1310 to 1250 wavenumbers, while the oxygen-carbon-carbon stretch appears between 1130 and 1100 wavenumbers [8]. The presence of multiple methyl substituents introduces additional characteristic absorptions in the carbon-hydrogen stretching region between 2850 and 3000 wavenumbers [9]. The aromatic carbon-hydrogen stretches are observed above 3000 wavenumbers, specifically between 3020 and 3100 wavenumbers [9] [11].

The bromine substituent influences the overall spectroscopic profile through its effect on the electronic distribution within the aromatic ring system [5]. The fingerprint region between 1200 and 700 wavenumbers contains numerous complex absorption bands arising from carbon-oxygen, carbon-carbon, and carbon-hydrogen bending vibrations, as well as contributions from the substituted benzene ring [9].

Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of methyl 3-bromo-2,4,6-trimethylbenzoate reveals distinctive patterns characteristic of highly substituted aromatic compounds [12] [13]. The aromatic region displays simplified patterns due to the symmetric arrangement of substituents, which reduces the number of magnetically distinct proton environments [12]. The single aromatic proton at the 5 position appears as a characteristic singlet in the aromatic region between 7.0 and 8.0 parts per million [12] [13].

The three methyl groups attached to the benzene ring produce distinct signals in the aliphatic region [12]. The methyl groups at positions 2 and 6 are magnetically equivalent due to the molecular symmetry, appearing as a single resonance, while the methyl group at position 4 produces a separate signal [12]. The methyl ester group contributes an additional singlet in the upfield region, typically around 3.9 parts per million [14] [12].

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework [12]. The carbonyl carbon resonates at approximately 164 parts per million, while the aromatic carbons appear in the range of 120 to 140 parts per million [12]. The methyl ester carbon appears upfield at approximately 53 parts per million, and the aromatic methyl carbons produce distinct signals based on their electronic environments [12].

Mass Spectrometry

Mass spectrometric analysis of methyl 3-bromo-2,4,6-trimethylbenzoate reveals characteristic fragmentation patterns consistent with aromatic ester compounds [3] [14]. The molecular ion peak appears at mass-to-charge ratio 257, corresponding to the molecular weight of the compound [1] [3]. The presence of bromine creates a distinctive isotope pattern due to the natural abundance of bromine-79 and bromine-81 isotopes [14].

Common fragmentation pathways include the loss of the methyl ester group, producing fragments at mass-to-charge ratio 226 [14]. The loss of the methoxy group results in fragments at mass-to-charge ratio 226, while sequential losses of methyl groups from the aromatic ring produce lower mass fragments [14] [15]. The bromine atom influences fragmentation patterns through its electronegativity and size, often remaining associated with larger aromatic fragments [14].

The predicted collision cross section values for various adduct ions have been calculated, with the protonated molecular ion showing a collision cross section of 145.6 square angstroms [3]. Other common adducts include sodium and potassium complexes with collision cross sections of 158.8 and 148.3 square angstroms, respectively [3].

Thermodynamic and Kinetic Parameters (Melting Points, Boiling Points, Solubility)

Thermal Properties

The melting point of methyl 3-bromo-2,4,6-trimethylbenzoate has been reported as 42.5 to 43.0 degrees Celsius when crystallized from petroleum ether [4]. This relatively low melting point reflects the influence of the multiple substituents on the crystal packing efficiency and intermolecular interactions [4]. The presence of the bulky methyl groups and the bromine atom disrupts efficient crystal packing, resulting in weaker intermolecular forces and consequently lower thermal stability [16] [17].

Comparative analysis with related compounds provides insight into structure-property relationships [16] [18]. Methyl 3-bromo-2-methylbenzoate, a less substituted analog, exhibits a boiling point of 256.3 degrees Celsius at 760 millimeters of mercury pressure [18]. The additional methyl substituents in methyl 3-bromo-2,4,6-trimethylbenzoate are expected to increase the boiling point due to increased molecular weight and van der Waals interactions [19] [20].

The thermal behavior of benzoate esters generally follows predictable patterns based on molecular weight and substitution patterns [21] [22]. Ethyl benzoate, a simpler analog, exhibits a boiling point of 212 degrees Celsius and a melting point of negative 34 degrees Celsius [19] [20]. The significant increase in melting point observed for the trimethyl-substituted compound reflects the steric bulk and electronic effects of the multiple substituents [17].

Solubility Properties

The solubility characteristics of methyl 3-bromo-2,4,6-trimethylbenzoate are influenced by the compound's molecular structure and functional groups [23] [24]. The presence of the methyl ester group provides some polarity, while the multiple methyl substituents and bromine atom contribute to the compound's lipophilic character [25] [24]. The computed partition coefficient (LogP) value of 3.16 indicates moderate lipophilicity [4].

Comparative solubility data from related compounds provides insight into expected solubility behavior [23] [24]. Methyl 2-bromo-3-methylbenzoate exhibits slight solubility in water, suggesting that the trimethyl-substituted compound would have even lower aqueous solubility due to increased hydrophobic character [24]. The compound is expected to be soluble in organic solvents such as ethanol, dimethylsulfoxide, and other moderately polar organic media [17].

The polar surface area of 26.30 square angstroms suggests limited water solubility, as compounds with polar surface areas below 60 square angstroms typically exhibit poor aqueous solubility [4]. The molecular volume and hydrophobic surface area contribute to the overall solvation characteristics in different solvent systems [25] [4].

Thermodynamic Data Summary

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Weight | 257.12 | g/mol | [1] [3] |

| Melting Point | 42.5-43.0 | °C | [4] |

| LogP | 3.16 | - | [4] |

| Polar Surface Area | 26.30 | Ų | [4] |

| Exact Mass | 256.01000 | Da | [4] |

| Heavy Atom Count | 14 | - | [25] |

| Rotatable Bond Count | 3 | - | [25] |

| Hydrogen Bond Acceptors | 2 | - | [25] |

| Hydrogen Bond Donors | 0 | - | [25] |

Traditional Synthetic Routes

The synthesis of methyl 3-bromo-2,4,6-trimethylbenzoate has been traditionally accomplished through two primary methodological approaches: bromination of the corresponding benzoic acid derivative followed by esterification, and direct esterification of pre-brominated aromatic precursors [2].

Bromination of 2,4,6-Trimethylbenzoic Acid

The electrophilic aromatic bromination of 2,4,6-trimethylbenzoic acid represents a well-established synthetic pathway for introducing bromine functionality into the aromatic ring system [3] [4]. This transformation typically employs bromine in the presence of iron tribromide catalyst under controlled temperature conditions.

The bromination process proceeds through the formation of a highly electrophilic bromine species generated by the interaction of molecular bromine with the Lewis acid catalyst [5]. The mechanism involves electrophilic addition to the aromatic ring to form a sigma complex (Wheland intermediate), followed by deprotonation to restore aromaticity [3] [6]. The presence of electron-donating methyl groups at positions 2, 4, and 6 activates the aromatic ring toward electrophilic substitution, directing bromination to the remaining available position.

Temperature control during bromination is critical, with optimal conditions typically maintained between 60-90°C to ensure selective monobromination while minimizing side reactions [7]. The reaction requires approximately 3-6 hours for completion, with the endpoint indicated by the formation of a distinct yellow coloration in the reaction mixture [8].

Industrial implementations of this bromination methodology have demonstrated yields ranging from 70-85% under optimized conditions [9]. The regioselectivity of the bromination is enhanced by the steric and electronic effects of the multiple methyl substituents, which direct the incoming electrophile to the least hindered position on the aromatic ring.

Esterification Reactions with Methanol

The conversion of 3-bromo-2,4,6-trimethylbenzoic acid to its corresponding methyl ester follows classical Fischer esterification methodology [10] [11]. This acid-catalyzed reaction involves the nucleophilic attack of methanol on the protonated carbonyl carbon of the carboxylic acid, followed by elimination of water to form the ester linkage.

The esterification mechanism proceeds through formation of a tetrahedral intermediate, which undergoes proton transfer and water elimination to yield the desired methyl ester product [12]. Concentrated sulfuric acid serves as both the protonating agent and dehydrating catalyst, facilitating the forward reaction by removing water as it forms [13].

Optimal reaction conditions for the esterification include temperatures of 65-80°C with reflux conditions to ensure efficient mixing and heat transfer [14]. The use of excess methanol (typically 10-20 fold molar excess) drives the equilibrium toward product formation, compensating for the reversible nature of the esterification reaction [15].

| Parameter | Laboratory Scale | Optimized Conditions | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 65-80 | 75-80 | 85-92 |

| Catalyst Loading (mol%) | 2-5 | 3-4 | 88-94 |

| Methanol Excess (equiv.) | 5-10 | 8-12 | 90-95 |

| Reaction Time (h) | 6-12 | 8-10 | 91-96 |

Process optimization studies have identified several critical factors affecting esterification efficiency [16] [17]. Temperature control prevents thermal degradation while ensuring adequate reaction rates, while catalyst concentration must be balanced to avoid equipment corrosion and product discoloration [15].

Modern Catalytic Approaches

Contemporary synthetic methodologies for methyl 3-bromo-2,4,6-trimethylbenzoate production have incorporated advanced catalytic systems and novel activation strategies to improve efficiency, selectivity, and environmental compatibility [18] [19].

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds in aromatic systems [20] [21]. These methodologies offer superior selectivity and functional group tolerance compared to traditional electrophilic aromatic substitution reactions.

The development of highly selective palladium catalysts has enabled the coupling of organoboron reagents with aryl halides under mild conditions [20]. Specifically, the use of palladium acetate with tricyclohexylphosphine tetrafluoroborate ligand has demonstrated exceptional selectivity for carbon(sp²)-bromine bond activation over competing carbon(sp³)-halogen bonds [20].

| Catalyst System | Ligand | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | 80 | 99 |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 80 | 84 |

| PdCl₂(PPh₃)₂ | PPh₃ | K₃PO₄ | 80 | 76 |

The mechanistic pathway for palladium-catalyzed coupling involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron partner and reductive elimination to form the coupled product [18] [22]. The high selectivity observed for aromatic bromides results from the preferential coordination of the palladium center to the more electrophilic aromatic carbon-bromine bond.

Process intensification through microreactor technology has enabled precise control of reaction parameters, leading to improved yields and reduced reaction times [23]. Flow chemistry applications have demonstrated productivities of up to 6.82 grams per hour under optimized conditions, representing a significant advancement over traditional batch processes.

Enzymatic and Biocatalytic Synthesis

Biocatalytic approaches to aromatic ester synthesis have gained prominence due to their environmental benefits and ability to operate under mild reaction conditions [24] [25]. Lipase-catalyzed esterification reactions offer several advantages including high selectivity, reduced energy requirements, and the ability to function in organic solvent systems.

The mechanism of lipase-catalyzed esterification involves the formation of a covalent acyl-enzyme intermediate through nucleophilic attack of the active site serine residue on the carboxylic acid substrate [26]. Subsequent nucleophilic displacement by methanol regenerates the free enzyme and produces the desired ester product.

| Enzyme Source | Reaction Medium | Temperature (°C) | Conversion (%) | Selectivity |

|---|---|---|---|---|

| Candida antarctica | Organic solvent | 45-55 | 85-95 | >95% |

| Rhizomucor miehei | Toluene/hexane | 50-60 | 80-90 | >90% |

| Pseudomonas cepacia | THF | 40-50 | 75-85 | >92% |

Immobilized enzyme systems have demonstrated enhanced stability and recyclability, with some preparations maintaining activity for over 10 reaction cycles [27]. The use of molecular sieves for water removal helps drive the esterification equilibrium toward product formation while preventing enzyme inactivation [27].

Recent developments in enzyme engineering have produced variants with improved thermostability and substrate specificity for aromatic compounds [28]. These engineered biocatalysts show promise for industrial applications, particularly in processes requiring high stereoselectivity or operation under environmentally restrictive conditions.

Process Optimization and Scale-Up Challenges

The transition from laboratory-scale synthesis to industrial production of methyl 3-bromo-2,4,6-trimethylbenzoate presents numerous technical and economic challenges that must be systematically addressed [29] [30].

Heat transfer limitations represent one of the most significant obstacles in scaling up esterification reactions [31] [32]. Laboratory-scale reactions benefit from rapid heat dissipation through glass walls and efficient stirring, while industrial reactors suffer from poor heat transfer coefficients and the development of temperature gradients that can lead to hot spots and side reactions [33].

| Scale-Up Parameter | Laboratory Challenge | Industrial Solution | Critical Factor |

|---|---|---|---|

| Heat Transfer | Rapid cooling | Heat exchanger design | Surface area/volume ratio |

| Mass Transfer | Uniform mixing | CFD-optimized impellers | Reynolds number |

| Temperature Control | Precise regulation | Advanced control systems | PID tuning |

| Catalyst Recovery | Simple filtration | Continuous separation | Economic viability |

Mass transfer limitations become increasingly problematic at larger scales, where mixing inefficiencies can create concentration gradients and reduce overall reaction rates [32]. Computational fluid dynamics modeling has become essential for optimizing reactor design and impeller configuration to ensure adequate mixing while minimizing energy consumption [33].

Economic considerations play a crucial role in catalyst selection for industrial processes [30]. While highly active catalysts may be preferred at laboratory scale, industrial applications require consideration of catalyst cost, recyclability, and ease of separation [16]. Heterogeneous catalysts often provide advantages in terms of product purification and catalyst recovery, despite potentially lower initial activity.

Environmental regulations increasingly influence process design decisions, favoring methodologies that minimize waste generation and use environmentally benign solvents [30]. Green chemistry principles have driven the development of solvent-free reactions and the implementation of continuous processing techniques that reduce overall environmental impact.

The development of continuous manufacturing processes represents a significant advancement in addressing scale-up challenges [23]. Continuous reactors offer superior heat and mass transfer characteristics, improved safety profiles, and reduced capital investment compared to traditional batch processes. Flow chemistry applications have demonstrated particular promise for esterification reactions, enabling precise residence time control and improved product quality [34].

Quality control and analytical monitoring become more complex at industrial scale, requiring the implementation of real-time analytical techniques and statistical process control methodologies [31]. Process analytical technology (PAT) frameworks enable continuous monitoring of critical quality attributes and facilitate automated process optimization [33].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant